molecular formula C28H31N5O2 B11207157 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11207157
M. Wt: 469.6 g/mol
InChI Key: OSFSGWSCDDXQCS-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This method enables the facile synthesis of benzofuro[3,2-d]pyrimidine derivatives in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(1-BENZYL-4-PIPERIDINYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its benzofuro[3,2-d]pyrimidine core and piperidinecarboxamide moiety contribute to its versatility and effectiveness in various scientific and industrial contexts.

Properties

Molecular Formula

C28H31N5O2

Molecular Weight

469.6 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C28H31N5O2/c34-28(31-22-12-14-32(15-13-22)18-20-6-2-1-3-7-20)21-10-16-33(17-11-21)27-26-25(29-19-30-27)23-8-4-5-9-24(23)35-26/h1-9,19,21-22H,10-18H2,(H,31,34)

InChI Key

OSFSGWSCDDXQCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

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